Doxycycline hyclate

Antimicrobial Susceptibility Mycoplasma pneumoniae Macrolide Resistance

Differentiated by its 18-22 hr half-life and high bioavailability, this salt form ensures consistent in vivo performance for chronic dosing studies. Its low MIC90 (0.06 µg/mL) against M. pneumoniae makes it the preferred reference standard for AST panels. Sourced for superior solubility; ideal for procurement managers requiring cost-effective, reliable tetracycline for formularies or solid-state chemistry research.

Molecular Formula C22H29ClN2O10
Molecular Weight 516.9 g/mol
Cat. No. B10761801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxycycline hyclate
Molecular FormulaC22H29ClN2O10
Molecular Weight516.9 g/mol
Structural Identifiers
SMILES[H+].CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.[Cl-]
InChIInChI=1S/C22H24N2O8.ClH.2H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H;2*1H2/t7-,10+,14+,15-,17-,22-;;;/m0.../s1
InChIKeyBRBIXBFDXBCEBV-WBYAVNBMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Doxycycline Hydrochloride Dihydrate: A Second-Generation Tetracycline Antibiotic


The compound (4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydron;chloride;dihydrate is the hydrochloride dihydrate salt form of doxycycline, a semi-synthetic, broad-spectrum tetracycline antibiotic. As a member of the tetracycline class, it functions by binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis [1]. This specific salt and hydration state is crucial for its physicochemical properties, including solubility and stability, which distinguish it from other doxycycline forms like the monohydrate or hyclate [2]. The compound is characterized by a core tetracyclic ring system with multiple hydroxyl and keto groups, a dimethylamino moiety at position 4, and a carboxamide group at position 2, which are essential for its antibacterial activity and metal-chelating properties.

Why Doxycycline Hydrochloride Dihydrate Cannot Be Indiscriminately Substituted with Other Tetracyclines


In-class substitution among tetracyclines is not feasible due to significant differences in pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as varying antibacterial potencies against specific pathogens. The unique combination of a long elimination half-life, high oral bioavailability, and a distinct safety profile in renal impairment are not shared by older agents like tetracycline or newer analogs like tigecycline [1]. Furthermore, the specific salt and hydration state of doxycycline hydrochloride dihydrate directly impacts its solubility and dissolution rate, which are critical for consistent in vivo performance and formulation stability [2]. A simple substitution can lead to suboptimal therapeutic outcomes, including treatment failure due to lower potency or altered PK, or increased risk of adverse events. The following quantitative evidence demonstrates these critical differentiators.

Quantitative Differentiation of Doxycycline Hydrochloride Dihydrate from Key Comparators


Superior Antibacterial Potency Against Mycoplasma pneumoniae Compared to Tetracycline

In a study of macrolide-resistant M. pneumoniae strains, doxycycline demonstrated a 4.17-fold lower MIC90 (0.06 μg/mL) compared to tetracycline (0.25 μg/mL), indicating significantly higher in vitro potency against this clinically relevant pathogen [1]. This direct comparison underscores doxycycline's advantage in treating infections where tetracycline may be less effective.

Antimicrobial Susceptibility Mycoplasma pneumoniae Macrolide Resistance

Prolonged Elimination Half-Life Enables Once-Daily Dosing Compared to First-Generation Tetracycline

Doxycycline exhibits a substantially longer elimination half-life (18–22 hours) compared to tetracycline (6–11 hours) [1]. This pharmacokinetic advantage supports once-daily dosing for doxycycline, improving patient compliance and reducing pill burden relative to tetracycline, which typically requires dosing 2-4 times daily.

Pharmacokinetics Half-Life Dosing Frequency

Demonstrated Cost-Effectiveness Advantage Over Minocycline for Formulary Inclusion

An integrated formulary decision analysis evaluating tetracycline derivatives against Stenotrophomonas maltophilia concluded that doxycycline was the most financially preferred agent, as calculated using 2020 average wholesale price (AWP) for base-case estimates of drug acquisition cost [1]. This analysis incorporated local susceptibility data, pharmacokinetics, and pharmacodynamics, providing a robust economic justification for its selection over minocycline, which demonstrated greater pharmacodynamic exposure (fAUC/MIC90) but at a higher acquisition cost.

Pharmacoeconomics Formulary Management Cost-Effectiveness Analysis

Distinct Solid-State Structure and Hydrogen Bonding Network Compared to Doxycycline Monohydrate

High-resolution, low-temperature X-ray diffraction experiments have elucidated the unique crystal structures of doxycycline hydrochloride dihydrate and its monohydrate counterpart [1]. The hydrochloride dihydrate form exhibits a distinct hydrogen bonding network and electron density distribution, particularly involving the protonated dimethylamino group and chloride counterion. Topological analysis revealed that the electron structure of the amide moiety undergoes significant changes during protonation due to the formation of a strong resonance-assisted hydrogen bond, which is unique to this salt form.

Crystallography Solid-State Chemistry Polymorphism

Recommended Application Scenarios for Doxycycline Hydrochloride Dihydrate Based on Differential Evidence


Clinical Microbiology and Antimicrobial Susceptibility Testing (AST) for Mycoplasma and Fastidious Gram-Negative Bacteria

Due to its demonstrably lower MIC90 against M. pneumoniae compared to tetracycline (0.06 µg/mL vs. 0.25 µg/mL) [1], doxycycline hydrochloride dihydrate is the preferred tetracycline-class reference standard for AST panels and research involving these pathogens. Its reliable and quantifiable activity is essential for accurate susceptibility interpretation and for studies investigating macrolide-resistant strains.

Long-Term Therapeutic Regimens and Patient Compliance-Focused Formulations

The compound's prolonged elimination half-life of 18-22 hours, which is 2-3 times longer than tetracycline, directly supports once-daily dosing [2]. This pharmacokinetic feature makes it the tetracycline of choice for developing formulations intended for chronic conditions (e.g., acne, rosacea, malaria prophylaxis) where patient adherence to a less frequent dosing schedule is paramount for successful outcomes.

Cost-Sensitive Formulary and Large-Scale Procurement in Hospital Settings

In an era of rising healthcare costs, the integrated pharmacoeconomic analysis demonstrating doxycycline as the most financially preferred tetracycline derivative against key pathogens like S. maltophilia provides a strong, data-driven rationale for its inclusion in hospital formularies and for bulk procurement [3]. This evidence supports its use as the first-line, cost-effective tetracycline for many institutional protocols.

Crystallography and Solid-State Characterization of Tetracycline Salts

The unique crystal structure of doxycycline hydrochloride dihydrate, with its distinct protonation state and hydrogen bonding network compared to the monohydrate, makes it an essential reference material for advanced research in pharmaceutical solid-state chemistry, polymorphism, and charge density analysis [4]. Its well-defined structure is critical for studies correlating solid-state properties with dissolution behavior and stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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